molecular formula C13H21N3O2 B14889770 n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine

n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine

Cat. No.: B14889770
M. Wt: 251.32 g/mol
InChI Key: AHBSBVKTTHEHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine is an organic compound with the molecular formula C13H21N3O2 It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with tetramethyl and 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with propane-1,3-diamine and 4-nitrobenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Addition: Electrophiles like alkyl halides.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but lacks the nitro group.

    N,N’-Dimethyl-1,3-propanediamine: Similar backbone but different substitution pattern.

    N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains additional amino groups.

Uniqueness

n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine is unique due to the presence of both tetramethyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N,N,2,2-tetramethyl-N'-(4-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C13H21N3O2/c1-13(2,10-15(3)4)9-14-11-5-7-12(8-6-11)16(17)18/h5-8,14H,9-10H2,1-4H3

InChI Key

AHBSBVKTTHEHSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=C(C=C1)[N+](=O)[O-])CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.